
2-(3-Chloro-4-fluorophenoxy)aniline
Vue d'ensemble
Description
The compound 2-(3-Chloro-4-fluorophenoxy)aniline is a derivative of aniline where the phenyl ring is substituted with chlorine and fluorine atoms and an additional phenoxy group. This structure is related to various compounds that have been synthesized and studied for their potential applications in different fields, including industrial production and pharmacology.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from substituted nitrobenzenes. For instance, 2-Chloro-4-aminophenol, a related compound, was synthesized from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction reactions, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether to produce 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline with a 72.0% yield . Another related compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, was synthesized from 1-(chloromethyl)-3-fluorobenzene and 2-chloro-4-nitrophenol via condensation in the presence of potassium carbonate, followed by reduction with Fe/NH4Cl, achieving an 82% yield . These methods highlight the robustness and environmental friendliness of the synthesis processes.
Molecular Structure Analysis
The molecular structure of related chloro-fluoro-aniline compounds has been characterized using various spectroscopic techniques. Elemental analyses, IR spectra, and 1H NMR have been employed to confirm the structures of synthesized compounds . Additionally, Natural Bond Orbital (NBO) analysis has been used to reveal the potential nonlinearity of these compounds due to their π-conjugations and hyperconjugative interactions, which are significant for their optical properties .
Chemical Reactions Analysis
The metabolism of 3-chloro-4-fluoro-aniline, a compound similar to the one of interest, has been studied in dogs and rats. In these studies, the compound was metabolized and eliminated in the urine as various metabolites, including 2-amino-4-chloro-5-fluorophenyl sulphate and N-(5-chloro-4-fluoro-2-hydroxyphenyl)acetamide, identified by spectroscopic methods such as magnetic resonance spectroscopy and mass spectrometry .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-fluoro-aniline derivatives have been investigated, particularly their optical properties. Vibrational spectra using FT-IR and FT-Raman analyses have shown the presence of specific interactions like Fermi resonance and Evans holes . The linear and nonlinear optical properties have been studied through UV–vis spectral analysis and z-scan measurements, indicating the compounds' potential in optical limiting applications and as therapeutic agents with anti-inflammatory and anti-cancer activities .
Applications De Recherche Scientifique
Synthesis and Industrial Applications :
- Zhang Qingwen (2011) developed a practical process for synthesizing 3-chloro-4-(3-fluorobenzyloxy)aniline, a compound related to 2-(3-Chloro-4-fluorophenoxy)aniline, emphasizing its suitability for industrial production due to its high yield, robustness, and minimal environmental impact (Zhang Qingwen, 2011).
Pharmaceutical and Biological Activity :
- A study by Caballero et al. (2011) on c-Met kinase inhibitors, including derivatives of this compound, highlighted their potential as therapeutic agents. The study used docking and quantitative structure–activity relationship methods to understand the molecular features contributing to high inhibitory activity (Caballero et al., 2011).
Environmental Chemistry and Toxicology :
- Baldwin and Hutson (1980) explored the metabolism of 3-chloro-4-fluoro-aniline in dogs and rats, providing insights into how similar compounds, including this compound, may behave in biological systems (Baldwin & Hutson, 1980).
Material Science and Engineering :
- George et al. (2021) investigated the linear and nonlinear optical properties of 3‑chloro 4-fluoro aniline, a compound structurally related to this compound. They highlighted its potential for optical limiting applications due to its significant nonlinearity (George et al., 2021).
Chemical Analysis and Detection Methods :
- Chen Jian-dong et al. (2015) developed a high-performance liquid chromatographic method with fluorimetric detection for determining 3-chloro-4-(3-fluorobenzyloxy)-aniline in lapatinib ditosylate, showcasing the importance of accurate detection methods for compounds like this compound in pharmaceutical analysis (Chen Jian-dong et al., 2015).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
Mécanisme D'action
Target of Action
It is known that similar compounds are often used in suzuki–miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may act as an organoboron reagent . These reagents are known for their stability, ease of preparation, and environmental benignity . They undergo rapid transmetalation with palladium (II) complexes, which is a key step in the coupling reaction .
Biochemical Pathways
In the context of suzuki–miyaura coupling reactions, the compound could be involved in the formation of carbon-carbon bonds . This process is crucial in the synthesis of various organic compounds .
Result of Action
As a potential reagent in suzuki–miyaura coupling reactions, it could contribute to the formation of new carbon-carbon bonds . This is a fundamental process in the synthesis of various organic compounds .
Action Environment
It’s worth noting that suzuki–miyaura coupling reactions, in which this compound may potentially be used, are known for their mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-9-7-8(5-6-10(9)14)16-12-4-2-1-3-11(12)15/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRALWLOWECKQMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801277876 | |
| Record name | 2-(3-Chloro-4-fluorophenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946714-38-1 | |
| Record name | 2-(3-Chloro-4-fluorophenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946714-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chloro-4-fluorophenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801277876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



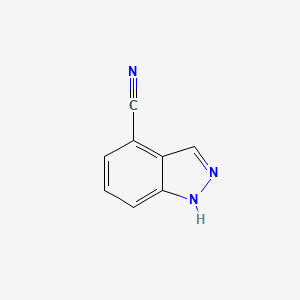

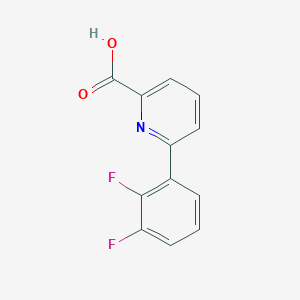
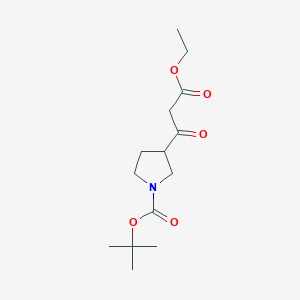
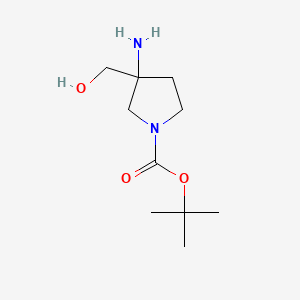


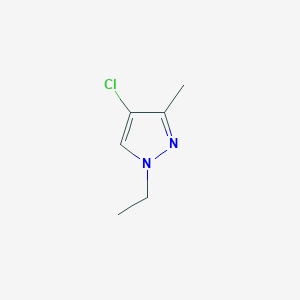

![4-Methoxy-3-[(2-methylpiperidin-1-yl)methyl]-benzaldehyde](/img/structure/B1328122.png)
![5-[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1328124.png)

![3-(4-Bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carbaldehyde](/img/structure/B1328126.png)
![4-[(3,4-Difluorobenzyl)oxy]benzenecarbaldehyde](/img/structure/B1328127.png)